4-(4-Chlorophenyl)furan-2-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
919530-90-8 |
|---|---|
Molecular Formula |
C11H7ClO2 |
Molecular Weight |
206.62 g/mol |
IUPAC Name |
4-(4-chlorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H7ClO2/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-7H |
InChI Key |
SKJGKUIGBCWWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC(=C2)C=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Chlorophenyl Furan 2 Carbaldehyde
Established Synthetic Pathways for Substituted Furan-2-Carbaldehyde Analogs
The creation of a carbon-carbon bond between a furan (B31954) ring and an aryl group is central to synthesizing these analogs. Key methodologies include the Meerwein arylation and various palladium-catalyzed cross-coupling reactions.
Meerwein Arylation: This reaction involves the addition of an aryl diazonium salt to an electron-rich alkene, such as furan. The synthesis of 5-aryl-2-carboxaldehydes via this method is a common approach. For instance, 5-(2-bromophenyl)furan-2-carboxaldehyde has been prepared through the Meerwein reaction of 2-bromoaniline (B46623) and furan-2-carboxaldehyde. mt.comwikipedia.org The general process involves converting an aromatic amine (an aniline (B41778) derivative) into a diazonium salt, which then reacts with furan-2-carbaldehyde in the presence of a copper salt catalyst. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: Modern organic synthesis frequently employs palladium catalysts to form C-C bonds with high efficiency and selectivity. Several named reactions are applicable for the synthesis of 5-aryl furan analogs, as demonstrated in the synthesis of the closely related 5-phenyl-2-furaldehyde. researchgate.net These methods typically couple a furan derivative with an aryl compound.
| Reaction Name | Furan Precursor | Aryl Precursor | Catalyst System (Example) |
| Suzuki Coupling | 5-Chlorofuran-2-carbaldehyde | Phenylboronic acid | Pd(OAc)₂ / PAP ligand |
| Hiyama Coupling | 5-Chlorofuran-2-carbaldehyde | Phenyltrifluorosilane | Pd(OAc)₂ |
| Stille Coupling | 5-Bromofuran-2-carbaldehyde | Phenyl tributyl tin | Pd(PPh₃)₂Cl₂ |
| Vilsmeier-Haack | 2-Phenylfuran | Phosphorus oxychloride / DMF | N/A (Formylation) |
Table 1: Established Palladium-Catalyzed and Other Pathways for 5-Aryl-Furan-2-Carbaldehyde Synthesis.
Specific Synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde (B52691)
The most prominently reported method for synthesizing the title compound is a Meerwein-type reaction.
The primary starting materials for the specific synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde are:
4-Chloroaniline (B138754): This serves as the source for the 4-chlorophenyl group.
Furan-2-carbaldehyde (Furfural): This provides the furan-2-carbaldehyde core.
These precursors are commercially available and relatively inexpensive, making this an accessible synthetic route.
The synthesis is executed through a diazotization-arylation sequence.
| Step | Reagents | Solvent | Catalyst | Temperature | Key Observations |
| Diazotization | 4-Chloroaniline, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂) | Water | None | 0-5 °C | Formation of the aryl diazonium salt. |
| Arylation | Aryl diazonium salt, Furan-2-carbaldehyde | Water / Acetone | Copper(II) Chloride (CuCl₂) | 10-40 °C | The aryl group is added to the furan ring. |
Table 2: Reaction Conditions for the Synthesis of 5-(4-Chlorophenyl)furan-2-carbaldehyde.
The process begins with the diazotization of 4-chloroaniline in an acidic aqueous solution at low temperatures to form the corresponding diazonium salt. This intermediate is then added to a solution of furan-2-carbaldehyde containing the copper(II) chloride catalyst. The reaction is typically stirred for several hours, and the product precipitates from the solution. A yield of 45.2% has been reported for this synthesis. nih.govnih.gov
The formation of 5-(4-Chlorophenyl)furan-2-carbaldehyde via the Meerwein reaction proceeds through a free-radical mechanism. wikipedia.orgnih.gov
Díazonium Salt Formation: 4-Chloroaniline reacts with nitrous acid (formed in situ from NaNO₂ and HCl) to produce 4-chlorobenzenediazonium chloride.
Radical Generation: The copper catalyst (often Cu(I), generated in situ from Cu(II)) facilitates the decomposition of the diazonium salt. This single-electron transfer results in the loss of nitrogen gas (N₂) and the formation of a highly reactive 4-chlorophenyl radical.
Radical Addition: The 4-chlorophenyl radical adds to the electron-rich furan ring, typically at the C5 position, which is activated by the oxygen atom. This creates a new radical intermediate.
Re-aromatization: The intermediate is oxidized, and a proton is lost to restore the aromaticity of the furan ring, yielding the final product, 5-(4-Chlorophenyl)furan-2-carbaldehyde.
Alternatively, the Suzuki coupling mechanism involves a catalytic cycle with a palladium complex. nrochemistry.comlibretexts.org This cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to an aryl halide, transmetalation with the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the catalyst. mt.comyonedalabs.com
Optimization Strategies for Yield and Purity in Laboratory Synthesis
Improving the efficiency of laboratory synthesis focuses on maximizing product yield and ensuring high purity.
For the Meerwein reaction, optimization can be achieved by carefully controlling reaction parameters such as temperature, pH, and the rate of addition of the diazonium salt. The choice of solvent and catalyst concentration also plays a crucial role in the outcome. researchgate.net Purification of the final product is typically achieved by recrystallization from a suitable solvent, such as ethanol, or through steam distillation followed by crystallization to obtain pale brown needles. wikipedia.orgrsc.org
Chemical Transformations and Derivatization Strategies of 4 4 Chlorophenyl Furan 2 Carbaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde moiety is a primary site for nucleophilic attack and condensation reactions, allowing for significant molecular elaboration.
Nucleophilic Addition Reactions
While specific studies detailing simple nucleophilic additions (e.g., Grignard or organolithium reactions) to 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) are not extensively documented in dedicated papers, this reaction class is a fundamental transformation for aldehydes. Such reactions would convert the aldehyde into a secondary alcohol, providing a chiral center and a new point for further functionalization.
Condensation Reactions Leading to Chalcone (B49325) Formation
The Claisen-Schmidt condensation is a cornerstone reaction for 5-(4-chlorophenyl)furan-2-carbaldehyde, leading to the formation of chalcones (α,β-unsaturated ketones). These chalcones are crucial intermediates for synthesizing various heterocyclic compounds. The reaction involves the base-catalyzed condensation of the aldehyde with an acetophenone (B1666503) derivative.
For instance, the reaction of 5-(4-chlorophenyl)furan-2-carbaldehyde with substituted acetophenones in a basic medium yields the corresponding chalcone derivatives. These reactions typically proceed with good yields and form the trans-isomer as the major product.
Table 1: Synthesis of Chalcones from 5-(4-Chlorophenyl)furan-2-carbaldehyde
| Acetophenone Reactant | Chalcone Product | Yield (%) | Ref |
|---|
Synthesis of Imines and Schiff Bases
The condensation of aldehydes with primary amines to form imines, or Schiff bases, is a fundamental and widely utilized reaction. This reaction is crucial for introducing nitrogen-containing functionalities into a molecular framework. While specific examples starting directly from 5-(4-chlorophenyl)furan-2-carbaldehyde are not detailed in the available literature, furan-2-carbaldehyde and its derivatives are known to react readily with various amines, often under mild, acid-catalyzed conditions, to form the corresponding Schiff bases. These products can serve as ligands for metal complexes or as intermediates for further synthetic transformations.
Aldol and Knoevenagel Condensations
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to form a C=C bond. This reaction is a powerful tool for carbon-carbon bond formation. Furan-2-carbaldehyde and its 5-substituted derivatives are excellent substrates for this transformation, reacting with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686). For example, studies on 5-substituted furan-2-carboxaldehydes show they readily condense with creatinine (B1669602) in the presence of piperidine (B6355638) to yield furfurylidene derivatives. This highlights a key reactivity pattern for the aldehyde group on the furan (B31954) ring.
Heterocyclic Ring Annulation and Cyclization Reactions
The derivatives of 5-(4-chlorophenyl)furan-2-carbaldehyde, particularly the chalcones, are excellent precursors for synthesizing a variety of five-membered heterocyclic rings through cyclization reactions.
Formation of Pyrazoline and Isoxazoline (B3343090) Derivatives
Chalcones derived from 5-(4-chlorophenyl)furan-2-carbaldehyde serve as key building blocks for synthesizing pyrazoline and isoxazoline heterocycles.
Pyrazolines: The reaction of these chalcones with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazoline rings through a Michael addition followed by intramolecular cyclization and dehydration. These reactions are typically carried out in a protic solvent like ethanol. The resulting pyrazolines can be further functionalized, for example, by acylation of the nitrogen atom.
Isoxazolines: Similarly, reacting the chalcones with hydroxylamine (B1172632) hydrochloride in a basic medium yields isoxazoline derivatives. The reaction follows a similar pathway of conjugate addition and subsequent cyclization.
Table 2: Synthesis of Pyrazoline and Isoxazoline Derivatives
| Starting Chalcone | Reagent | Product | Yield (%) | Ref |
|---|---|---|---|---|
| 3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one | Hydroxylamine Hydrochloride | 5-[5-(4-Chlorophenyl)furan-2-yl]-3-(4-methoxyphenyl)-4,5-dihydroisoxazole | 71% |
These heterocyclic derivatization strategies demonstrate the synthetic utility of 5-(4-chlorophenyl)furan-2-carbaldehyde as a scaffold for creating diverse and complex molecular architectures.
Synthesis of Oxadiazole and Triazole Systems
The aldehyde functionality of 4-(4-chlorophenyl)furan-2-carbaldehyde is a convenient starting point for the synthesis of five-membered heterocyclic rings like oxadiazoles (B1248032) and triazoles. These syntheses typically proceed through intermediate hydrazones or thiosemicarbazones, which undergo subsequent cyclization.
1,3,4-Oxadiazole (B1194373) Synthesis: A prevalent method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones. nih.govresearchgate.net The process begins with the condensation of this compound with an acid hydrazide to form the corresponding N-acylhydrazone intermediate. This intermediate is then subjected to an oxidative cyclization agent, such as bromine in acetic acid or lead oxide, which facilitates the ring closure to form the stable 1,3,4-oxadiazole ring system. nih.govresearchgate.net
1,2,4-Triazole (B32235) Synthesis: For the generation of 1,2,4-triazole systems, a common precursor is a thiosemicarbazone. researchgate.net this compound is first reacted with thiosemicarbazide (B42300) to yield 2-[[4-(4-chlorophenyl)furan-2-yl]methylene]hydrazine-1-carbothioamide. The subsequent cyclization of this thiosemicarbazone is typically achieved by heating in an alkaline medium, such as aqueous sodium hydroxide, which promotes the intramolecular condensation to form a 4H-1,2,4-triazole-3-thiol derivative. dergipark.org.tr
| Target System | Key Intermediate | Typical Cyclization Reagents | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole | N-Acylhydrazone | Br2/CH3COOH or PbO | nih.govresearchgate.net |
| 1,2,4-Triazole | Thiosemicarbazone | NaOH(aq), heat; then acidify | dergipark.org.tr |
Generation of Rhodanine (B49660) Conjugates
Rhodanine and its derivatives can be conjugated with this compound through the Knoevenagel condensation reaction. researchgate.net This reaction involves the condensation of the aldehyde with a compound possessing an active methylene group, such as the C-5 position of the rhodanine ring, which is flanked by a carbonyl and a thiocarbonyl group. nih.govnanobioletters.com
The reaction is typically catalyzed by a base, such as sodium acetate (B1210297) or triethylamine, and can be conducted in various organic solvents or under solvent-free conditions. nih.govnanobioletters.com The condensation results in the formation of a 5-furfurylidene-rhodanine derivative, creating a conjugated system that links the furan ring to the rhodanine moiety via an exocyclic double bond. These conjugates are of interest in medicinal chemistry.
| Reactant 1 | Reactant 2 | Typical Catalyst | Product Type | Reference |
|---|---|---|---|---|
| This compound | Rhodanine or Rhodanine-3-acetic acid | Sodium Acetate, Triethylamine | 5-{[4-(4-chlorophenyl)furan-2-yl]methylene}rhodanine | researchgate.netnanobioletters.com |
Reactions with Benzothiazolium Salts for Styryl Dye Precursors
Formation of Oxazolone Derivatives via Performed Reactions
Oxazolone derivatives, specifically 4-arylidene-2-phenyl-1,3-oxazol-5(4H)-ones, can be synthesized from this compound using the Erlenmeyer-Plöchl reaction. nih.govresearchgate.net This classic reaction involves the condensation of the aldehyde with an N-acylglycine, typically hippuric acid (N-benzoylglycine), in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. wikipedia.orgsci-hub.se
The acetic anhydride serves both as a dehydrating agent and a solvent, facilitating the cyclization of hippuric acid to an intermediate oxazolone, which then undergoes condensation with the aldehyde. wikipedia.org The reaction with various substituted furan-2-carboxaldehydes has been shown to proceed efficiently, yielding the corresponding 4-furfurylidene-oxazolone products. nih.govresearchgate.net
| Aldehyde Component | Amino Acid Component | Reagents | Product Type | Reference |
|---|---|---|---|---|
| This compound | Hippuric Acid | Acetic Anhydride, Sodium Acetate | (4Z)-4-{[4-(4-chlorophenyl)furan-2-yl]methylene}-2-phenyloxazol-5(4H)-one | nih.govwikipedia.org |
Electrophilic Aromatic Substitution and Other Furan Ring Modifications
The furan ring is electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). In this compound, the furan ring has two available positions for substitution: C3 and C5. The oxygen atom strongly activates the ring, particularly at the adjacent C2 and C5 positions. The aldehyde group at C2 is an electron-withdrawing, deactivating group. Therefore, electrophilic attack is strongly directed to the C5 position.
A representative EAS reaction is nitration. The nitration of similar furan-2-carbaldehyde derivatives is often achieved using acetyl nitrate, generated in situ from nitric acid and acetic anhydride. nih.gov This reaction typically proceeds through an addition-elimination mechanism. For this compound, this would be expected to yield 4-(4-chlorophenyl)-5-nitrofuran-2-carbaldehyde as the major product.
Multi-Component Reaction Approaches Utilizing the Compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in synthetic chemistry. nih.gov this compound can serve as the aldehyde component in various MCRs to rapidly generate molecular complexity.
For instance, a three-component reaction involving an aldehyde, an active methylene compound, and a nucleophile is a common MCR strategy. Based on known reactions with furan-2-carbaldehyde, the title compound can react with a compound like malononitrile or ethyl cyanoacetate and a thiol, such as thiophenol, in the presence of a basic catalyst. researchgate.net This type of reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the thiol, and subsequent intramolecular cyclization to yield a highly substituted, heterocyclic product.
Spectroscopic Characterization for Structural Elucidation of 4 4 Chlorophenyl Furan 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms can be determined.
¹H NMR spectroscopy provides insights into the number, connectivity, and chemical environment of protons in a molecule. For 4-(4-chlorophenyl)furan-2-carbaldehyde, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehydic proton, the protons on the furan (B31954) ring, and the protons on the chlorophenyl ring.
The aldehydic proton is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the furan ring will show characteristic chemical shifts and coupling patterns. The proton at the C5 position is expected to be a singlet or a doublet with a small coupling constant, appearing in the range of δ 7.5-8.0 ppm. The proton at the C3 position will likely be a singlet or a doublet, shifted upfield compared to the C5 proton, appearing around δ 7.0-7.5 ppm.
The protons of the 4-chlorophenyl group will present as a typical AA'BB' system, appearing as two doublets in the aromatic region (δ 7.0-8.0 ppm). The protons ortho to the chlorine atom will be at a slightly different chemical shift than the protons meta to the chlorine atom due to the electronic effects of the substituent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehydic-H | 9.5 - 10.5 | s | - |
| Furan-H5 | 7.5 - 8.0 | s or d | ~1-2 |
| Furan-H3 | 7.0 - 7.5 | s or d | ~1-2 |
| Chlorophenyl-H (ortho to Cl) | 7.3 - 7.6 | d | ~8-9 |
| Chlorophenyl-H (meta to Cl) | 7.4 - 7.7 | d | ~8-9 |
¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals for each carbon atom are expected.
The aldehydic carbonyl carbon will be the most downfield signal, typically appearing in the range of δ 175-185 ppm. The carbons of the furan ring will resonate in the aromatic region, with the carbon bearing the aldehyde group (C2) and the carbon attached to the chlorophenyl group (C4) being significantly deshielded. The quaternary carbons of the chlorophenyl ring will also be observable, with their chemical shifts influenced by the chlorine substituent.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehydic C=O | 175 - 185 |
| Furan C2 | 150 - 155 |
| Furan C5 | 145 - 150 |
| Furan C4 | 135 - 145 |
| Furan C3 | 110 - 120 |
| Chlorophenyl C1' (ipso) | 130 - 135 |
| Chlorophenyl C4' (ipso-Cl) | 135 - 140 |
| Chlorophenyl C2'/C6' | 128 - 132 |
| Chlorophenyl C3'/C5' | 125 - 130 |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.
COSY: A COSY spectrum would reveal the coupling between adjacent protons. For instance, it would confirm the coupling between the ortho and meta protons on the chlorophenyl ring.
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching of the aldehyde is expected around 1670-1700 cm⁻¹. The C-H stretching of the aldehyde group should appear as a pair of bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations of the furan and chlorophenyl rings will appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is expected around 1000-1300 cm⁻¹. The C-Cl stretching vibration will give rise to a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy, being complementary to IR, would also show characteristic bands. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the rings and the C=O stretch would be readily observable.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aldehyde C=O | Stretch | 1670 - 1700 (Strong) | 1670 - 1700 (Moderate) |
| Aldehyde C-H | Stretch | 2720 & 2820 (Medium) | 2720 & 2820 (Weak) |
| Aromatic C-H | Stretch | > 3000 (Medium) | > 3000 (Strong) |
| Aromatic C=C | Stretch | 1400 - 1600 (Variable) | 1400 - 1600 (Strong) |
| Furan C-O-C | Stretch | 1000 - 1300 (Strong) | 1000 - 1300 (Weak) |
| C-Cl | Stretch | 600 - 800 (Medium) | 600 - 800 (Strong) |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization for Conjugation Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for characterizing conjugated systems. The structure of this compound features an extended π-conjugated system encompassing the chlorophenyl ring, the furan ring, and the carbonyl group.
This extended conjugation is expected to result in strong UV absorption at longer wavelengths (λmax) compared to the individual chromophores. The spectrum will likely show multiple absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, being of high intensity, will dominate the spectrum, with an expected λmax in the range of 280-350 nm. The n → π* transition of the carbonyl group, which is typically weaker, may be observed as a shoulder at a longer wavelength. The position of λmax will be sensitive to the solvent polarity.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₁H₇ClO₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass (approximately 206.0135 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.
The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 amu) or the chlorine atom (Cl, 35/37 amu). Fragmentation of the furan ring and the chlorophenyl ring would also lead to characteristic fragment ions.
| Ion | m/z (for ³⁵Cl) | Possible Identity |
| [M]⁺ | 206 | Molecular ion |
| [M+2]⁺ | 208 | Molecular ion with ³⁷Cl |
| [M-CHO]⁺ | 177 | Loss of the formyl group |
| [M-Cl]⁺ | 171 | Loss of chlorine |
| [C₁₁H₇O₂]⁺ | 171 | Phenylfuran cation |
| [C₆H₄Cl]⁺ | 111 | Chlorophenyl cation |
| [C₄H₃O]⁺ | 67 | Furyl cation |
Computational Chemistry and Theoretical Investigations of 4 4 Chlorophenyl Furan 2 Carbaldehyde
Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4-(4-chlorophenyl)furan-2-carbaldehyde, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-31G(d,p) basis set, have been instrumental in elucidating its characteristics. acadpubl.eumalayajournal.org
The optimization of the molecular geometry of this compound is the foundational step in its computational analysis. This process seeks the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure reveals the spatial arrangement of the atoms, which is critical for its interaction with biological targets. Conformational analysis further explores the rotational barriers around the single bonds connecting the furan (B31954) and phenyl rings, as well as the furan ring and the carbaldehyde group, to identify the most stable conformer.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length (Å) | C-Cl | 1.74 |
| C-C (inter-ring) | 1.47 | |
| C=O | 1.22 | |
| Bond Angle (°) | C-C-C (phenyl) | 119.5 |
| C-O-C (furan) | 106.8 | |
| O=C-H | 123.5 | |
| Dihedral Angle (°) | Phenyl-Furan | 25.4 |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecular structures.
The electronic properties of a molecule are paramount to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. acadpubl.eumalayajournal.org
For this compound, the HOMO is typically localized on the electron-rich furan and chlorophenyl rings, while the LUMO is predominantly distributed over the electron-withdrawing carbaldehyde group and the furan ring. This distribution indicates that the molecule can act as both an electron donor and acceptor, participating in various chemical reactions.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.15 |
| LUMO | -2.10 |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar molecular structures.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. acadpubl.eumalayajournal.org In the MEP map of this compound, regions of negative potential (typically colored in shades of red) are concentrated around the electronegative oxygen atom of the carbaldehyde group and the chlorine atom, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are generally found around the hydrogen atoms, suggesting these are sites for nucleophilic attack. The MEP surface helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Predicted Spectroscopic Parameters and Vibrational Frequencies
Computational methods can predict spectroscopic data, such as infrared (IR) and Raman vibrational frequencies, which can then be compared with experimental results to validate the calculated molecular structure. mdpi.com The calculated vibrational spectrum for this compound shows characteristic peaks corresponding to the stretching and bending of its functional groups. For instance, the C=O stretching frequency of the aldehyde group is a prominent feature in the IR spectrum. Discrepancies between calculated and experimental frequencies, which are common due to the calculations being performed on a single molecule in the gas phase, can be rectified using scaling factors.
Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C=O Stretch (aldehyde) | 1710 | 1685 |
| C-Cl Stretch | 750 | 730 |
Note: The data in this table is illustrative and based on typical values obtained from DFT calculations and experimental data for similar molecular structures.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme. asianpubs.org
Molecular docking studies with this compound can be performed to explore its potential as an inhibitor for various enzymes. For example, based on the known activities of similar furan derivatives, a potential target could be a protein kinase or a microbial enzyme. nih.gov The docking process involves placing the optimized conformation of the ligand into the active site of the target protein and scoring the different poses based on their binding affinity.
The interaction profile reveals the specific amino acid residues in the active site that the ligand interacts with. For this compound, key interactions could include hydrogen bonding between the carbaldehyde oxygen and a donor residue in the protein, pi-pi stacking between the aromatic rings and aromatic residues like tyrosine or phenylalanine, and hydrophobic interactions involving the chlorophenyl group. researchgate.net These detailed interaction profiles are invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |
| Tyrosine |
Prediction of Binding Affinities and Putative Molecular Targets
The prediction of binding affinities and the identification of potential molecular targets for novel compounds are crucial steps in the early stages of drug discovery. For this compound, computational methods such as molecular docking are employed to screen its interaction with a wide array of biological macromolecules, including enzymes and receptors. These in silico techniques provide insights into the binding modes and affinities, thereby helping to prioritize the compound for further experimental validation.
Molecular docking simulations are foundational to this process. In a typical study, the three-dimensional structure of this compound would be docked against a library of protein targets known to be implicated in various diseases. The docking algorithms calculate the binding energy, which is an estimation of the affinity between the compound and the protein. Lower binding energies generally indicate a more stable and favorable interaction.
For instance, based on studies of similar phenyl-substituted furan derivatives, this compound could be hypothesized to interact with enzymes such as cyclooxygenases (COX-1 and COX-2), lipoxygenases, or various kinases, which are often targets in anti-inflammatory and anti-cancer drug research. nih.govnih.gov The furan and chlorophenyl moieties can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues in the active site of these proteins. ijper.org
A hypothetical molecular docking study could yield results similar to those presented in Table 1. In this illustrative table, the binding affinities of this compound with several putative targets are listed. Such data would suggest that the compound may exhibit inhibitory activity against these proteins, warranting further investigation. The interactions observed in the docked complexes can also guide the rational design of more potent and selective analogs.
Table 1: Predicted Binding Affinities of this compound with Putative Molecular Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |
| 15-Lipoxygenase (15-LOX) | 1LOX | -7.9 | His367, His540, Ile663 |
| Cyclin-dependent kinase 2 (CDK2) | 6GUH | -7.2 | Lys33, Asp86, Gln131 |
In Silico Prediction of Molecular Descriptors Relevant to Compound Design
The design of a successful drug candidate involves a delicate balance of various molecular properties that govern its pharmacokinetic and pharmacodynamic behavior. In silico tools play a pivotal role in predicting these properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), from the molecular structure of a compound. semanticscholar.orgaudreyli.com For this compound, a range of molecular descriptors can be calculated to assess its drug-likeness and potential for development.
These descriptors include physicochemical properties such as molecular weight (MW), octanol-water partition coefficient (logP), number of hydrogen bond donors (HBD) and acceptors (HBA), and topological polar surface area (TPSA). These parameters are often used in conjunction with established guidelines like Lipinski's Rule of Five to predict oral bioavailability. nih.gov
Computational studies on similar heterocyclic compounds have demonstrated the utility of these predictions in early-stage drug discovery. researchgate.netnih.gov For this compound, these calculations would provide a preliminary assessment of its potential to be an orally active drug. A hypothetical profile of its ADMET-relevant properties is presented in Table 2.
Table 2: Predicted Molecular Descriptors and ADMET Properties of this compound
| Property/Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight ( g/mol ) | 206.62 | Adherence to drug-likeness rules |
| LogP | 3.1 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 0 | Influences solubility and permeability |
| Hydrogen Bond Acceptors | 2 | Influences solubility and permeability |
| Topological Polar Surface Area (Ų) | 30.2 | Predicts cell permeability |
| Oral Bioavailability | High (predicted) | Potential for oral administration |
| Cytochrome P450 2D6 (CYP2D6) Inhibition | Low risk (predicted) | Lower potential for drug-drug interactions |
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed insights into reaction pathways, intermediates, and transition states. For the synthesis of this compound, theoretical studies can be employed to understand the underlying mechanisms of its formation.
The synthesis of substituted furans can often be achieved through various methods, such as the Paal-Knorr synthesis or palladium-catalyzed cross-coupling reactions. youtube.comresearchgate.net Density Functional Theory (DFT) is a commonly used computational method to model these reactions. mdpi.com By calculating the potential energy surface of the reaction, chemists can identify the most energetically favorable pathway.
For instance, if this compound were synthesized via a Suzuki-Miyaura coupling between a furan-2-carbaldehyde derivative and 4-chlorophenylboronic acid, DFT calculations could elucidate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. These simulations would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products.
Transition state analysis is a critical component of these studies. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By characterizing the geometry and vibrational frequencies of the transition state, researchers can gain a deeper understanding of the factors that control the reaction rate and selectivity. nih.gov
A hypothetical energy profile for a key step in the synthesis of this compound is depicted in Table 3. This table illustrates the calculated activation energy for a hypothetical transition state, providing quantitative information about the reaction's feasibility. Such computational investigations are not only of academic interest but also have practical implications for optimizing reaction conditions to improve yields and reduce byproducts.
Table 3: Hypothetical Transition State Analysis for a Key Synthetic Step
| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (ΔG‡, kcal/mol) |
|---|
Research Applications and Biological Relevance of 4 4 Chlorophenyl Furan 2 Carbaldehyde Analogs
Role as a Precursor for Novel Bioactive Compounds
The structural framework of 4-(4-chlorophenyl)furan-2-carbaldehyde serves as a valuable scaffold in medicinal chemistry for the development of novel bioactive compounds. Its constituent parts—the furan (B31954) ring, the 4-chlorophenyl group, and the carbaldehyde functional group—each offer opportunities for chemical modification to explore and optimize interactions with various biological targets. The furan ring is a five-membered aromatic heterocycle that is present in numerous biologically active natural products and synthetic drugs. semanticscholar.orgrsc.org The 4-chlorophenyl substituent provides a lipophilic domain and can engage in specific interactions with protein residues, while the aldehyde group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives such as chalcones, pyrazolines, and Schiff bases. acs.org
Analogs of this compound have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive candidates for anticancer drug development. researchgate.net Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for the formation of the mitotic spindle during cell division. researchgate.net Agents that disrupt microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death. derpharmachemica.com
A number of these furan-based compounds exert their effects by interacting with the colchicine (B1669291) binding site on β-tubulin. researchgate.netnih.gov Colchicine itself is a well-known microtubule-destabilizing agent, and its binding site remains a prime target for the development of new anticancer drugs. researchgate.netmdpi.com Researchers have synthesized various derivatives, including pyrazolines and pyridines, starting from 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691). researchgate.netnih.gov
Several of these synthesized analogs have demonstrated significant cytotoxic activity against various cancer cell lines and have shown to be more potent than colchicine in inhibiting tubulin polymerization. researchgate.netnih.govresearchgate.net For instance, certain pyrazoline and pyridine (B92270) derivatives exhibited potent antitumor activity against the leukemia SR cell line. researchgate.netnih.gov Molecular docking studies have confirmed that these compounds can effectively bind to the colchicine site of tubulin, inducing a conformational change that prevents polymerization. researchgate.netnih.gov The interaction with this binding site is a key mechanism for their antiproliferative effects. researchgate.net
Table 1: Tubulin Polymerization Inhibition by this compound Analogs
| Compound | Description | IC₅₀ (μM) vs Leukemia SR Cell Line | Tubulin Polymerization Inhibition (%) |
|---|---|---|---|
| 7c | Pyrazoline derivative | 0.09 | 95.2 |
| 7e | Pyrazoline derivative | 0.05 | 96.0 |
| 11a | Pyridine derivative | 0.06 | 96.3 |
| Colchicine | Reference Drug | >10 | 97.5 |
Data sourced from multiple studies on furan-based tubulin inhibitors. researchgate.netnih.gov
The furan scaffold is a key component in the search for new treatments for malaria, a disease caused by Plasmodium parasites that continues to pose a significant global health threat. mdpi.comnih.gov The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents with different mechanisms of action. frontiersin.org Analogs of this compound are being investigated in this context.
Research has shown that furan-containing chalcones and their subsequent pyrazoline derivatives can exhibit significant antimalarial activity. mdpi.com Some of these compounds have demonstrated excellent activity against P. falciparum, in some cases surpassing the efficacy of the standard antimalarial drug, quinine. mdpi.com The mechanism of action for some of these furan-based compounds is believed to involve the inhibition of crucial parasite enzymes, such as enoyl-ACP reductase (PfENR).
Furthermore, hybrid molecules incorporating the furan nucleus with other known antimalarial pharmacophores, like quinoline, have been designed and synthesized. frontiersin.org Structure-activity relationship (SAR) studies on these hybrids have revealed that substitutions, particularly with halogens like chlorine, can enhance antimalarial activity. frontiersin.org The presence of the 4-chlorophenyl group in the parent compound is therefore significant. For example, a study on 1,2,4-triazolo[4,3-a]pyrazines featuring a 3-(4-chlorophenyl) substituent showed antimalarial activity against the P. falciparum 3D7 strain. nih.gov Another study identified N¹-(5-(3-Chloro-4-fluorophenyl)furan-2-yl)-N³-N³-dimethylpropane-1,3-diamine as a modest inhibitor of P. falciparum NF54. nih.gov
**Table 2: Antimalarial Activity of Furan Analogs against *P. falciparum***
| Compound ID | Description | IC₅₀ (μM) | Standard Drug (IC₅₀, μM) |
|---|---|---|---|
| 4b | Thiophene & Pyrazoline Ring | 0.47 | Quinine (0.83) |
| 4c | Thiophene & Pyrazoline Ring | 0.47 | Quinine (0.83) |
| 4d | Thiophene & Pyrazoline Ring | 0.21 | Quinine (0.83) |
| 5g | Quinoline–furanone hybrid | Similar to Chloroquine | Chloroquine |
| 6e | Quinoline–furanone hybrid | Similar to Chloroquine | Chloroquine |
Data compiled from studies on novel furan-based antimalarial agents. mdpi.comfrontiersin.org
The main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is an essential enzyme for viral replication and is a primary target for antiviral drug development. Inhibiting Mpro can effectively block the viral life cycle. Furan-containing compounds have emerged as a promising class of Mpro inhibitors.
Through screening of compound libraries and subsequent structural optimization, researchers have identified furan-based derivatives as effective inhibitors of the SARS-CoV-2 Mpro. For example, a series of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were developed as novel non-peptidomimetic inhibitors of Mpro. Some of these compounds exhibited inhibitory concentrations (IC₅₀) in the low micromolar range.
Enzymatic kinetic assays have demonstrated that some of these furan analogs can act as reversible covalent inhibitors of Mpro. The aldehyde group, present in the parent compound, is a key feature in some rationally designed Mpro inhibitors, as it can form a covalent bond with the catalytic cysteine residue in the enzyme's active site. The furan ring itself has also been noted as a substituent in some identified Mpro inhibitors.
Table 3: SARS-CoV-2 Mpro Inhibitory Activity of Furan Derivatives
| Compound ID | Description | IC₅₀ (μM) |
|---|---|---|
| F8 | Furan derivative | 21.28 |
| F8-S43 | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivative | 10.76 |
| F8-B6 | Optimized derivative | 1.57 |
| F8-B22 | Optimized derivative | 1.55 |
Data from a study on the discovery of novel SARS-CoV-2 Mpro inhibitors.
Derivatives of furan-2-carbaldehyde have been synthesized and evaluated for their potential as antioxidant agents. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals, thereby reducing oxidative stress, which is implicated in numerous diseases.
One approach to evaluating antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. In such studies, various furan-based compounds have demonstrated the ability to quench DPPH free radicals. For example, a study on Biginelli-type pyrimidines with a furan group at the C-4 position of the pyrimidine (B1678525) ring showed varying degrees of free radical scavenging activity.
The reducing power of these compounds, another indicator of antioxidant potential, has also been assessed. The ability of a compound to donate electrons is a significant mechanism of antioxidant action. Research has shown that certain ester derivatives of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate containing a furan moiety act as moderate reducing agents.
Table 4: Antioxidant Activity of Furan-based Pyrimidine Derivatives
| Compound ID | DPPH Scavenging IC₅₀ (mg/ml) | Reducing Power |
|---|---|---|
| 3c | 0.6 | Moderate |
| 3d | >1 | Moderate |
| 3e | >1 | Moderate |
| Gallic Acid (Standard) | <0.1 | High |
Data from a study on the antioxidant evaluation of furan derivatives.
The furan nucleus is a well-established pharmacophore in the design of antimicrobial agents. semanticscholar.orgrsc.org Analogs derived from this compound have been explored for their efficacy against a range of pathogenic bacteria and fungi. The broad-spectrum antimicrobial action of furan derivatives makes them a versatile scaffold for further development.
In the realm of antibacterial research, various furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org For instance, certain 3-aryl-3-(furan-2-yl) propanoic acid derivatives have demonstrated the ability to suppress the growth of Escherichia coli. Similarly, novel arylfuran derivatives have shown considerable activity against both E. coli and Staphylococcus aureus. The introduction of different substituents onto the furan ring can significantly affect the antibacterial potency and spectrum.
With respect to antifungal activity, furan-based compounds have also shown promise. Studies have reported interesting antifungal activity for 2-methyl-5-aryl-3-furoic acids, with the nature of the substituent on the aryl group at the C5 position of the furan ring influencing the activity. Furan-based hydrazone compounds have been identified as potent antifungal agents against species such as Candida albicans and Aspergillus ochraceus.
Table 5: Antimicrobial Spectrum of Furan Derivatives
| Compound Type | Target Organism(s) | Activity Level |
|---|---|---|
| 3-aryl-3-(furan-2-yl) propanoic acid derivatives | Escherichia coli | Active (MIC 64µg/ml for best compound) |
| 2,4-disubstituted furan derivative | Proteus vulgaris, Escherichia coli | Good |
| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Listeria Monocytogenes, Bacillus cereus, Staphylococcus aureus | Active |
| Furan-based hydrazones | Candida albicans, Aspergillus ochraceus | Potent |
| 2-methyl-5-aryl-3-furoic acids | Fungi | Interesting |
Data compiled from various studies on the antimicrobial properties of furan derivatives.
The furan scaffold is being investigated for its potential in the development of antidiabetic agents, primarily through the modulation of key enzymes involved in glucose metabolism. derpharmachemica.commdpi.com Two important targets in this area are α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov
α-Glucosidase is an enzyme that catalyzes the final step in the digestion of carbohydrates. mdpi.comnih.gov Inhibition of this enzyme can slow the absorption of glucose, thereby reducing postprandial hyperglycemia, a key factor in the management of type 2 diabetes. Numerous studies have shown that 2,4- and 2,5-disubstituted furan derivatives can act as potent α-glucosidase inhibitors, with many exhibiting significantly greater potency than the standard drug, acarbose. mdpi.comnih.gov Kinetic studies have revealed that these compounds can act as competitive or noncompetitive inhibitors of the enzyme. nih.gov
PTP1B is another validated therapeutic target for type 2 diabetes, as it acts as a negative regulator of the insulin (B600854) signaling pathway. Inhibition of PTP1B can enhance insulin sensitivity. Arylbenzofurans and furanoterpenes have been identified as inhibitors of PTP1B. For example, certain furanosesterterpenes isolated from marine sponges have shown PTP1B inhibitory activity with IC₅₀ values in the low micromolar range.
Table 6: Enzyme Inhibitory Activity of Furan Derivatives for Antidiabetic Potential
| Compound Class | Target Enzyme | IC₅₀ Values |
|---|---|---|
| 2,5-disubstituted furan derivatives | α-glucosidase | 0.645 - 94.033 μM nih.gov |
| Furanosesterterpenes (e.g., (7E, 12E, 20Z, 18S)-Variabilin) | PTP1B | 1.5 μM |
| Furospongin-1 | PTP1B | 9.9 μM |
| Arylbenzofurans (e.g., MD2) | PTP1B | 3.11 μM |
| Acarbose (Standard) | α-glucosidase | ~452 μM nih.gov |
Data sourced from studies on furan derivatives as enzyme inhibitors. nih.gov
Studies on Anti-inflammatory and Antinociceptive Mechanisms
While direct studies on the anti-inflammatory and antinociceptive mechanisms of this compound are not extensively documented, research on analogous compounds provides significant insights into the potential pathways through which this class of molecules may exert its effects. The furan nucleus is a common feature in many compounds exhibiting a range of biological activities, including anti-inflammatory and analgesic properties. nih.gov
One area of investigation for structurally related compounds is their interaction with key inflammatory pathways. For instance, some furan derivatives have been shown to modulate the production of pro-inflammatory cytokines. A study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which shares the 4-chlorophenyl group, demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats. This compound was found to decrease serum levels of the pro-inflammatory cytokine TNF-α, suggesting a potential mechanism of action through the regulation of inflammatory mediators.
Furthermore, research into the antinociceptive effects of compounds with a 4-chlorophenyl moiety, such as Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA), has revealed complex mechanisms of action. europeanreview.orgnih.gov Studies on MCBA have shown that its pain-relieving effects may involve the modulation of various signaling pathways, including glutamatergic and TRPV1 receptors, as well as protein kinase C (PKC) signaling. europeanreview.orgnih.gov The antinociceptive potential of MCBA was tested against several pain models, and the results indicated a dose-dependent inhibition of nociceptive effects. europeanreview.org The efficacy of its antinociceptive potential was significantly counteracted by antagonists for adenosinergic, alpha-2 adrenergic, and cholinergic receptors, as well as by targeting ATP-sensitive potassium channels. europeanreview.orgnih.gov
Another study on 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated antinociceptive effects in both the hot plate and writhing tests in mice, which are models for central and peripheral pain, respectively. nih.gov These findings suggest that analogs of this compound could potentially exert their anti-inflammatory and antinociceptive effects through a multi-target approach, influencing various receptors and signaling pathways involved in pain and inflammation.
The following table summarizes the findings from a study on the antinociceptive effects of Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA) in a formalin-induced paw-licking test in mice, which is a model of persistent pain.
| Treatment | Dose (mg/kg) | Early Phase (Licking Time in s) | Late Phase (Licking Time in s) |
|---|---|---|---|
| Vehicle | - | 75.3 ± 3.1 | 98.6 ± 4.2 |
| MCBA | 60 | 55.1 ± 2.8 | 69.4 ± 3.5 |
| MCBA | 120 | 38.7 ± 2.2 | 45.2 ± 2.9 |
| MCBA | 240 | 21.5 ± 1.9 | 28.1 ± 2.1 |
Data are presented as mean ± SEM. *p < 0.05 compared to the vehicle group. europeanreview.org
Development as Key Intermediates in Academic Pharmaceutical Syntheses
The aldehyde functional group on the furan ring of this compound and its isomers makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Aldehydes are versatile functional groups that can participate in a wide range of chemical transformations, including condensations, oxidations, reductions, and additions of nucleophiles.
For example, the related compound 5-(4-chlorophenyl)furan-2-carbaldehyde has been utilized as a starting material for the synthesis of novel compounds with potential anticancer activity. nih.gov In one study, this aldehyde was used to synthesize a series of isoxazoline (B3343090) and pyrazoline derivatives. nih.gov These derivatives were then evaluated for their ability to inhibit tubulin polymerization, a key process in cell division, making it a target for anticancer drugs. nih.gov Several of the synthesized compounds displayed potent antitumor activity. nih.gov
The synthesis of these derivatives often involves a Claisen-Schmidt condensation reaction, where the furan-2-carbaldehyde derivative reacts with a ketone in the presence of a base to form a chalcone (B49325). This chalcone can then undergo further reactions to create a variety of heterocyclic compounds. jocpr.com This highlights the role of aryl furan-2-carbaldehydes as crucial building blocks in the construction of diverse molecular architectures for pharmaceutical research.
The following table provides examples of pharmaceutical intermediates synthesized from an analog of the subject compound.
| Intermediate | Synthetic Application | Potential Therapeutic Area |
|---|---|---|
| 3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one | Precursor for pyrazoline and isoxazole (B147169) synthesis | Anticancer (Tubulin Polymerization Inhibition) |
| 5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole | Core structure for further derivatization | Anticancer |
| 2-Chloro-1-(5-(5-(4-chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | Intermediate for introducing further functional groups | Anticancer |
Broader Applications as Building Blocks in Organic Synthesis and Materials Science Research
Beyond its applications in pharmaceutical synthesis, the structural motif of this compound and its derivatives makes them valuable building blocks in the broader fields of organic synthesis and materials science. Organic building blocks are fundamental molecular units used to construct larger, more complex molecules with specific functions.
Furan-2-carbaldehyde, also known as furfural (B47365), and its derivatives are considered important platform chemicals derived from renewable resources. mdpi.com This "green chemistry" aspect adds to their appeal in modern synthesis. The furan ring can participate in various reactions, including cycloadditions, which are powerful tools for constructing complex polycyclic structures. researchgate.net
In materials science, furan-containing compounds are utilized in the development of new polymers and functional materials. mdpi.com For instance, furan derivatives can be used as monomers in polymerization reactions or as components in the synthesis of dyes and pigments. slideshare.net The presence of the 4-chlorophenyl group can influence the electronic and photophysical properties of the resulting materials, potentially leading to applications in areas such as organic electronics or sensor technology.
The versatility of the furan ring, combined with the reactivity of the aldehyde group and the electronic properties imparted by the chlorophenyl substituent, positions this compound and its analogs as valuable and versatile building blocks for the creation of a wide array of functional molecules and materials.
Future Perspectives and Emerging Research Directions for 4 4 Chlorophenyl Furan 2 Carbaldehyde
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of furan (B31954) derivatives is a cornerstone of heterocyclic chemistry, with ongoing efforts to develop more efficient, selective, and environmentally benign methods. mdpi.com Future synthetic strategies for 4-(4-Chlorophenyl)furan-2-carbaldehyde and its derivatives are expected to move beyond traditional multi-step processes, which can be time-consuming and generate significant waste. researchgate.net
Emerging research is likely to focus on:
Cascade Reactions: The development of cascade or domino processes, where multiple bond-forming events occur in a single step, represents a significant area of advancement. acs.org These methods can dramatically increase efficiency and reduce the need for isolating intermediates. For instance, a palladium-catalyzed domino process has been demonstrated for generating highly substituted furans through a cascade of carbopalladation, nucleophilic attack, and elimination. acs.org
Novel Catalytic Systems: Research into new catalysts is crucial. This includes the use of non-noble metals like iron, cobalt, nickel, or copper to replace expensive precious metal catalysts, thereby reducing costs. frontiersin.org Additionally, the design of heterogeneous catalysts, such as those supported on carbon, can simplify product purification and allow for catalyst recycling. mdpi.com
Electrophilic Cyclization: Iodocyclization has emerged as a powerful method for constructing functionalized furan rings under mild conditions. nih.gov This technique allows for the creation of key 3-iodofuran intermediates which can then be further diversified using palladium-catalyzed coupling reactions, enabling the rapid construction of libraries of highly substituted furan derivatives. nih.gov
These advanced methodologies promise to streamline the synthesis of complex furan-based molecules, making them more accessible for further investigation.
Application of Advanced Characterization and Analytical Techniques
As more complex derivatives of this compound are synthesized, the need for sophisticated characterization and analytical techniques becomes paramount. While standard spectroscopic methods provide foundational structural information, advanced techniques offer deeper insights into purity, structure, and behavior.
Key techniques and their future applications include:
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for separating and identifying furan derivatives within complex mixtures, ensuring the purity of synthesized compounds. studysmarter.co.uksielc.com
Spectroscopic Analysis: Comprehensive Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental for structural elucidation. benthamdirect.commdpi.com Isotope labeling, for instance using deuterated reagents, can be combined with NMR and mass spectrometry to track reaction pathways and mechanisms. mdpi.com
High-Resolution Rotational Spectroscopy: This advanced technique can provide precise experimental characterization of molecular structures and noncovalent interactions, such as those between reactants in a pre-reactive state. acs.org Such insights are invaluable for understanding reaction mechanisms and stereoselectivity at a molecular level. acs.org
A summary of these analytical techniques is presented in the table below.
| Technique | Application in Furan Derivative Research | References |
| HPLC | Separation and quantification of furan derivatives in mixtures. | studysmarter.co.uksielc.com |
| GC-MS | Detection and identification of volatile furan compounds. | studysmarter.co.uk |
| NMR Spectroscopy | Elucidation of molecular structure and confirmation of synthesis. | studysmarter.co.ukbenthamdirect.comdtic.mil |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | benthamdirect.commdpi.com |
| Rotational Spectroscopy | Characterization of pre-reactive intermediates and noncovalent interactions. | acs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming drug discovery and materials science. researchgate.net These computational tools can analyze vast datasets to predict the properties of new molecules, saving significant time and resources compared to traditional experimental approaches. acs.orgnih.govresearchgate.net
For derivatives of this compound, AI and ML can be applied to:
Predict Biological Activity: Machine learning models, trained on data from existing compounds, can predict the biological activity of novel furan derivatives. acs.orgnih.gov Algorithms like random forest regression and gradient boosting can link molecular descriptors (features of the chemical structure) to activities such as enzyme inhibition. acs.org This allows for the virtual screening of large libraries of potential compounds to identify the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. researchgate.net These models can be trained to generate novel furan-based structures that are predicted to be active against a specific biological target.
Synthetic Route Optimization: AI algorithms can analyze known chemical reactions to propose novel and efficient synthetic pathways. mdpi.com This can help simplify complex syntheses, improve yields, and reduce the number of steps required to produce a target molecule. mdpi.com
| Machine Learning Model | Application in Compound Design | References |
| Linear Regression | Predicts target variables by analyzing relationships between variables. | acs.orgnih.gov |
| Random Forest | Uses multiple decision trees to predict biological activity with high accuracy. | acs.orgnih.gov |
| Gradient Boosting | Sequentially builds simple decision trees to create a robust predictive model. | acs.org |
| Deep Learning | Can be used for de novo generation of novel compounds with desired efficacy. | researchgate.net |
Exploration of Undiscovered Biological Activities and Mechanisms of Action
While derivatives of this compound have shown promise as inhibitors of tubulin polymerization for anticancer applications, the furan scaffold is known to be a component of molecules with a wide array of biological activities. nih.govnih.govijabbr.com The electron-rich nature and aromaticity of the furan ring make it a versatile scaffold for interacting with various biological targets. ijabbr.com
Future research should focus on:
Broad Biological Screening: Screening new derivatives against a diverse range of biological targets is essential. The furan nucleus is present in compounds with antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic properties. ijabbr.comnih.gov Systematic screening could uncover entirely new therapeutic applications for this class of compounds.
Investigating New Mechanisms: Beyond tubulin inhibition, it is crucial to investigate other potential mechanisms of action. For example, some benzofuran (B130515) derivatives have shown antiproliferative activity by inhibiting telomerase. researchgate.net Exploring these alternative pathways could lead to the development of drugs that are effective against resistant cancers or other diseases.
Structure-Activity Relationship (SAR) Studies: A thorough investigation of how modifications to the furan scaffold affect biological activity is needed. This includes exploring different substituents on both the furan and phenyl rings to optimize potency and selectivity for various targets. nih.gov
Green Chemistry Principles in the Synthesis and Derivatization of Furan Compounds
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve sustainability. frontiersin.orgnih.gov The synthesis of furan compounds, including this compound, is an area ripe for the application of these principles.
Key directions for future research include:
Bio-based Feedstocks: A major goal is to replace petroleum-based starting materials with renewable resources. Biomass, rich in carbohydrates, can be converted into platform chemicals like furfural (B47365) and 5-(hydroxymethyl)furfural (HMF), which serve as precursors for a wide range of furan derivatives. nih.govrsc.orgmdpi.com This approach aligns with the development of sustainable biorefineries. mdpi.com
Green Solvents and Reagents: The use of hazardous solvents and reagents is a significant environmental concern. Research is focused on alternatives, such as using water as a solvent or employing green solvents like dimethyl carbonate (DMC). nih.govresearchgate.netresearchgate.net
Energy Efficiency and Atom Economy: Developing synthetic routes that are more energy-efficient and maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle. This can be achieved through enzymatic synthesis, which operates under mild conditions, and one-pot reactions that minimize purification steps and solvent use. rsc.orgacs.org Two eco-friendly, one-step synthetic routes have been developed for preparing bio-based epoxy monomers from furan precursors, highlighting a move towards simpler, scalable, and safer protocols. researchgate.netrsc.org
By integrating these green chemistry principles, the synthesis and derivatization of this compound can become more sustainable, aligning with the future direction of the chemical industry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Chlorophenyl)furan-2-carbaldehyde, and how do solvent choices impact yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 2-furaldehyde derivatives and 4-chlorophenyl precursors. Solvent selection critically affects yield: polar aprotic solvents like DMSO may lower yields (e.g., 25% for a thiophene analog) compared to water (45% yield for a furan analog), likely due to side reactions or solubility limitations . For intermediates, methods such as Claisen-Schmidt condensation with ketones (e.g., 4-methoxyacetophenone) yield chalcone derivatives with ~80% efficiency . Optimizing solvent polarity and temperature during aldol-like reactions is key to balancing reactivity and byproduct formation.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Melting Point Analysis : Validate purity via melting point consistency (e.g., 126–128°C for a structurally similar furan carbaldehyde) .
- X-ray Crystallography : Resolve molecular geometry and confirm substituent positioning, as demonstrated in studies of halogenated benzofuran derivatives .
- Combustion Calorimetry : Determine thermodynamic stability by measuring combustion energy (e.g., ±0.5% precision via bomb calorimetry) and comparing experimental vs. theoretical enthalpies of formation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS-compliant guidelines:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Implement fume hoods for volatile intermediates.
- Train personnel in chemical hazard awareness, referencing protocols for structurally related aldehydes (e.g., 4-chlorobenzaldehyde) .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield while maintaining environmental sustainability?
- Methodological Answer :
- Solvent Selection : Replace high-boiling solvents (e.g., DMSO) with water or ethanol to reduce waste, as shown in eco-friendly syntheses of related quinones .
- Catalysis : Use Lewis acids (e.g., BF₃) to enhance reaction rates and selectivity, minimizing side products .
- Atom Economy : Design one-pot reactions to avoid intermediate isolation, improving efficiency (e.g., 85% yield in multi-step processes) .
Q. How should discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) be resolved?
- Methodological Answer :
- Experimental Validation : Replicate combustion calorimetry under controlled conditions (e.g., ±0.1°C temperature stability) to verify data .
- Computational Cross-Check : Compare results with density functional theory (DFT) calculations. For example, deviations >5 kJ/mol between experimental and additive methods may indicate unaccounted intermolecular interactions .
Q. What strategies are effective for isolating and purifying isomers or by-products during synthesis?
- Methodological Answer :
- Selective Crystallization : Separate cis/trans isomers using solvent polarity gradients (e.g., hexane/ethyl acetate mixtures) .
- Acid-Mediated Isomerization : Convert undesired isomers (e.g., cis-Atovaquone) to the trans form using Bronsted acids, achieving >90% purity .
- Chromatography : Employ preparative HPLC with chiral columns for enantiomeric resolution, particularly for pharmacologically relevant derivatives .
Q. How can computational models be validated against experimental data for structural and thermodynamic predictions?
- Methodological Answer :
- Structural Validation : Overlay DFT-optimized geometries with X-ray crystallography data (RMSD <0.1 Å) to confirm bond lengths and angles .
- Thermodynamic Benchmarking : Use Gaussian-type basis sets (e.g., 6-31G**) to calculate enthalpies of formation, ensuring <5% deviation from bomb calorimetry results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
